molecular formula C17H25BN2O4 B1409306 4-hydroxy-N-(3-(4,4,5-trimethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide CAS No. 1704081-94-6

4-hydroxy-N-(3-(4,4,5-trimethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide

Cat. No.: B1409306
CAS No.: 1704081-94-6
M. Wt: 332.2 g/mol
InChI Key: INPVYOAOGZDJTK-UHFFFAOYSA-N
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Description

This compound is a boronic ester-functionalized piperidine derivative, characterized by a 4-hydroxy-piperidine-1-carboxamide moiety linked to a phenyl ring bearing a 4,4,5-trimethyl-1,3,2-dioxaborolane group. Its structural features make it relevant in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, a process pioneered by Miyaura and Suzuki .

Properties

IUPAC Name

4-hydroxy-N-[3-(4,4,5-trimethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BN2O4/c1-12-17(2,3)24-18(23-12)13-5-4-6-14(11-13)19-16(22)20-9-7-15(21)8-10-20/h4-6,11-12,15,21H,7-10H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPVYOAOGZDJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)C)C2=CC(=CC=C2)NC(=O)N3CCC(CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituents on the Dioxaborolane Ring

  • Trimethyl vs. Tetramethyl Groups: The target compound’s dioxaborolane ring has 4,4,5-trimethyl substituents, whereas analogs like 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole () and 3-Methyl-N-(4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide () feature tetramethyl groups. Trimethyl derivatives may exhibit faster transmetalation in Suzuki reactions due to reduced steric bulk .

Piperidine Ring Modifications

  • 4-Hydroxy vs. 3-Methyl Substitution: The target compound’s 4-hydroxy group contrasts with analogs like 3-Methyl-N-(3-(tetramethyl-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide (), which has a 3-methyl group. Methyl groups increase lipophilicity, favoring membrane permeability but reducing aqueous solubility.

Phenyl Ring Substitution Position

  • Meta (3-) vs. Para (4-) Attachment: The target compound’s boronate group is attached at the meta position of the phenyl ring, while analogs like 4-methyl-N-(4-(tetramethyl-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide () feature para substitution.

Data Table: Key Structural and Functional Differences

Compound Name Dioxaborolane Substituents Piperidine Substituent Phenyl Substitution Key Properties/Applications
4-Hydroxy-N-(3-(4,4,5-trimethyl-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide 4,4,5-Trimethyl 4-Hydroxy Meta (3-) Enhanced polarity; Suzuki coupling
1-[3-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)phenyl]-1H-pyrazole () 4,4,5,5-Tetramethyl Pyrazole ring Meta (3-) Higher steric hindrance; reagent synthesis
3-Methyl-N-(4-(tetramethyl-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide () 4,4,5,5-Tetramethyl 3-Methyl Para (4-) Lipophilic; potential CNS applications
4-Methyl-N-(4-(tetramethyl-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide () 4,4,5,5-Tetramethyl 4-Methyl Para (4-) Moderate solubility; drug intermediates

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-hydroxy-N-(3-(4,4,5-trimethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
4-hydroxy-N-(3-(4,4,5-trimethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide

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